molecular formula C7H11N3 B169093 2-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin CAS No. 126052-22-0

2-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin

Katalognummer: B169093
CAS-Nummer: 126052-22-0
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: VJISEYLRRDUZHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines This compound is characterized by its fused ring structure, which includes an imidazole ring fused to a pyrazine ring

Wissenschaftliche Forschungsanwendungen

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: The compound is used in studies related to its biological activity, including antimicrobial and anticancer properties.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylimidazole with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.

Wirkmechanismus

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The compound’s fused ring structure allows it to fit into the active sites of these targets, thereby exerting its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Lacks the methyl group at the 2-position.

    2-Methylimidazo[1,2-a]pyrazine: Lacks the tetrahydro ring structure.

    2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate: Contains an additional carboxylate group.

Uniqueness

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is unique due to its specific fused ring structure and the presence of a methyl group at the 2-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (often referred to as THIP) is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • IUPAC Name : 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
  • Molecular Formula : C7_7H12_{12}N3_3
  • Molecular Weight : 140.19 g/mol
  • CAS Number : 1363404-99-2

Biological Activity Overview

Research indicates that THIP exhibits a range of biological activities including neuroprotective effects, anti-inflammatory properties, and potential as an orexin receptor antagonist.

Neuroprotective Effects

One of the significant findings regarding THIP is its neuroprotective activity. In a study involving PC12 cells exposed to oxidative stress:

  • EC50_{50} values were reported at 5.44 μM and 3.68 μM , indicating effective inhibition of apoptosis through modulation of mitochondrial pathways. Specifically, THIP was shown to:
    • Up-regulate the Bcl-2/Bax ratio.
    • Down-regulate cytochrome-C expression.
    • Inhibit caspase-3 and caspase-9 activities, which are critical in the apoptotic pathway .

Anti-inflammatory Activity

THIP also demonstrates anti-inflammatory properties by inhibiting nitric oxide (NO) production in RAW264.7 macrophages. At a concentration of 20 μM , it showed a significant reduction in LPS-induced NO overexpression .

Orexin Receptor Antagonism

THIP has been identified as a non-peptide antagonist of the orexin OX1 receptor. This mechanism suggests potential applications in treating sleep disorders and obesity by modulating orexin signaling pathways . The orexin system plays a crucial role in regulating arousal, wakefulness, and appetite.

Case Studies and Research Findings

Several studies have explored the biological activity of THIP:

  • Neuroprotection in Ischemia Models :
    • In animal models of cerebral ischemia-reperfusion injury, THIP administration significantly reduced infarct size and improved neurological outcomes .
  • Hypertension-Induced Renal Injury :
    • A recent study evaluated THIP's effects on chronic kidney disease (CKD). Oral administration resulted in decreased mean blood pressure and protection against podocyte damage in hypertensive rats .
  • Cancer Cell Lines :
    • THIP exhibited cytotoxic effects against various cancer cell lines with IC50_{50} values ranging from 0.07 μM to 10.74 μM , demonstrating its potential as an anticancer agent .

Data Tables

Biological ActivityEC50_{50} / IC50_{50} ValuesReference
Neuroprotection (PC12 cells)5.44 μM / 3.68 μM
Anti-inflammatory (RAW264.7)20 μM
Cancer Cell Cytotoxicity0.07 - 10.74 μM

Eigenschaften

IUPAC Name

2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-5-10-3-2-8-4-7(10)9-6/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJISEYLRRDUZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2CCNCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126052-22-0
Record name 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine was prepared in an analogous manner to that described above for 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (Intermediate 4) but starting from 1-chloro-2-propanone instead of 3-bromo-1,1,1-trifluoro-2-propanone and using platinum (IV) oxide and ethanol in the place of 10% palladium on carbon paste and methanol for the hydrogenation step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.